

Solubility Profile of Iomeprol Intermediate-1: A Technical Guide

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Compound of Interest

Compound Name: *Iomeprol intermediate-1*

Cat. No.: *B125727*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Iomeprol intermediate-1**, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The solubility of this key intermediate is a critical parameter in the synthesis and purification of Iomeprol, a widely used non-ionic X-ray contrast agent. Understanding its behavior in various solvents is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Quantitative Solubility Data

The publicly available quantitative solubility data for **Iomeprol intermediate-1** is limited. However, based on product specifications from commercial suppliers and inferences from synthetic procedures described in patent literature, the following table summarizes its solubility profile.

Solvent	Quantitative Solubility	Qualitative Solubility	Source
Dimethyl Sulfoxide (DMSO)	50 mg/mL (70.92 mM)	Soluble, requires sonication. Solubility is sensitive to the hygroscopic nature of DMSO; use of newly opened solvent is recommended.	[1]
Water	Data not available	Mentioned as a solvent in purification steps, suggesting some degree of solubility.[2][3]	
Methanol	Data not available	Used as a solvent for dissolving the crude product and in recrystallization, indicating solubility.[2][3]	
Ethanol	Data not available	Employed in recrystallization processes, implying it is a suitable solvent for purification.[2]	

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

The following protocol outlines a standard procedure for determining the equilibrium solubility of **lomeprol intermediate-1**. This method, widely accepted in pharmaceutical development,

involves saturating a solvent with the compound and then quantifying the dissolved amount using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

- **lomeprol intermediate-1** (solid)
- Selected solvents (e.g., DMSO, water, methanol, ethanol)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase for HPLC
- Analytical balance

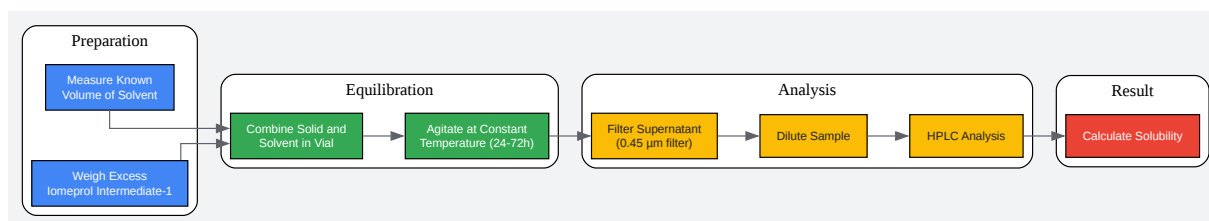
2. Procedure:

- **Preparation of Solvent:** Ensure all solvents are of high purity and degassed if necessary for HPLC analysis.
- **Sample Preparation:** Add an excess amount of **lomeprol intermediate-1** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

- **Sample Collection and Filtration:** After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- **Sample Dilution:** Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
- **HPLC Analysis:** Inject the diluted sample into the HPLC system. A validated HPLC method should be used for the quantification of **lomeprol intermediate-1**. A method for the final product, lomeprol, which could be adapted, involves a reversed-phase column and UV detection at 245 nm.[4]
- **Quantification:** Determine the concentration of **lomeprol intermediate-1** in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
- **Calculation of Solubility:** Calculate the original solubility in the saturated solution by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **lomeprol intermediate-1**.



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Figure 1. Experimental workflow for solubility determination.

This comprehensive approach to determining the solubility of **lomeprol intermediate-1** provides a robust framework for researchers and professionals in drug development. While quantitative data remains sparse in public literature, the provided experimental protocol offers a reliable method for generating this critical information in-house. A thorough understanding of the solubility characteristics is paramount for the efficient and controlled synthesis of lomeprol.

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